Tirbanibulin mesylate

Overview

Description

Tirbanibulin mesylate is a synthetic chemical compound known for its dual inhibitory action on Src kinase and tubulin polymerization. It is primarily used for the topical treatment of actinic keratosis, a pre-cancerous skin condition characterized by rough, scaly patches on the skin due to prolonged sun exposure . This compound is marketed under the brand name Klisyri and was approved by the United States Food and Drug Administration in December 2020 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tirbanibulin mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Pyridinyl Acetamide Core: This involves the reaction of 2-chloropyridine with acetamide under basic conditions.

Introduction of the Benzylamine Moiety: The benzylamine group is introduced through a nucleophilic substitution reaction.

Final Assembly and Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .

Chemical Reactions Analysis

Types of Reactions

Tirbanibulin mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic applications .

Scientific Research Applications

Tirbanibulin mesylate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the inhibition of Src kinase and tubulin polymerization.

Biology: The compound is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: this compound is primarily used for the treatment of actinic keratosis.

Mechanism of Action

Tirbanibulin mesylate exerts its effects by inhibiting the polymerization of tubulin and the activity of Src kinase. Tubulin polymerization is essential for the formation of microtubules, which are crucial for cell division. By inhibiting this process, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Src kinase is involved in various cellular processes, including proliferation, survival, and metastasis. Inhibition of Src kinase by this compound further enhances its anti-proliferative and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A topical treatment for actinic keratosis that works by inhibiting thymidylate synthase, leading to cell death.

Ingenol Mebutate: Another topical treatment for actinic keratosis that induces cell death through necrosis and apoptosis.

Uniqueness of Tirbanibulin Mesylate

This compound is unique due to its dual mechanism of action, targeting both tubulin polymerization and Src kinase. This dual inhibition results in a more comprehensive anti-proliferative effect compared to other treatments that target only one pathway .

Biological Activity

Tirbanibulin mesylate, an FDA-approved microtubule-targeting agent (MTA), has emerged as a significant treatment for actinic keratosis (AK), a precancerous skin condition. This article explores its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Tirbanibulin exerts its biological effects primarily through two mechanisms:

- Microtubule Inhibition : Tirbanibulin binds to β-tubulin, inhibiting tubulin polymerization. This disruption leads to cell cycle arrest at the G2/M phase, preventing mitosis and promoting apoptosis in proliferating cells .

- Src Kinase Inhibition : It acts as a non-ATP-competitive inhibitor of Src tyrosine kinase, which is involved in various signaling pathways related to cell growth and survival. By disrupting the microtubule network, tirbanibulin indirectly downregulates Src signaling, further enhancing its antiproliferative effects .

Clinical Efficacy

Tirbanibulin has demonstrated significant efficacy in clinical trials for treating AKs. The following table summarizes key findings from pivotal studies:

| Study Phase | Treatment Duration | Complete Clearance Rate | Partial Clearance Rate | Adverse Events |

|---|---|---|---|---|

| Phase 2 | 5 days | 43% | - | Mild local reactions |

| Phase 3 Trial 1 | 5 days | 44% | 72% | Erythema, scaling |

| Phase 3 Trial 2 | 5 days | 54% | - | Application site pain |

| Real-world Study | 5 days | ~50% | ~66% | Mild reactions |

In these studies, tirbanibulin ointment was applied once daily for five consecutive days. The pooled data from two phase 3 trials indicated that complete clearance was achieved in approximately 49% of patients treated with tirbanibulin compared to only 9% in the vehicle group .

Case Studies

Several case studies have highlighted tirbanibulin's effectiveness and safety in real-world applications:

- Case Study A : A patient with multiple AK lesions showed significant improvement after five days of treatment with tirbanibulin, achieving complete clearance by day 57. The patient reported only mild desquamation during treatment .

- Case Study B : Another patient treated with tirbanibulin experienced a notable reduction in lesions as early as day 8, supporting its rapid action profile. Local reactions were transient and well-tolerated .

Safety Profile

The safety profile of tirbanibulin is favorable compared to other treatments for AKs. Common adverse events include:

Properties

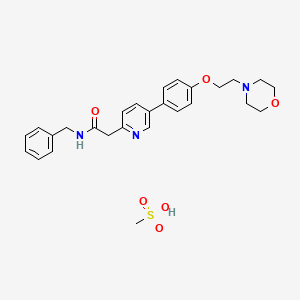

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.CH4O3S/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;1-5(2,3)4/h1-11,20H,12-19H2,(H,28,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSYRKUPDSSTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080645-95-9 | |

| Record name | Tirbanibulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080645959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIRBANIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84AC3796WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.